N-(4-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorophenyl groups in its structure suggests potential biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 4-chloroaniline with 2,4-dichloroacetophenone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with urea to yield the final product. Common reaction conditions include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, such as herbicides or pesticides, due to its potential biological activity.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorophenyl groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-N’-phenylurea: Lacks the 2,4-dichlorophenyl group, which may result in different biological activity.
N-(2,4-dichlorophenyl)-N’-methylurea: Contains a methyl group instead of the 4-chlorophenyl group, leading to variations in chemical reactivity and biological effects.
Uniqueness
N-(4-chlorophenyl)-N’-[1-(2,4-dichlorophenyl)ethyl]urea is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups, which may confer distinct chemical and biological properties. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl3N2O/c1-9(13-7-4-11(17)8-14(13)18)19-15(21)20-12-5-2-10(16)3-6-12/h2-9H,1H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBHMPHDWLMAQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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